molecular formula C10H10N2S B12354874 2-ethyl-4aH-quinazoline-4-thione

2-ethyl-4aH-quinazoline-4-thione

Cat. No.: B12354874
M. Wt: 190.27 g/mol
InChI Key: YUXKANUOLSFIAY-UHFFFAOYSA-N
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Description

2-Ethyl-4aH-quinazoline-4-thione is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a thione group in the structure of this compound adds to its unique chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

    Cyclization of Precursors: One common method involves the cyclization of 2-aminobenzamides with appropriate reagents.

    Thionation of Oxo Analogs: Another approach is the thionation of quinazolin-4-ones using reagents like phosphorus pentasulfide.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Types of Reactions:

    Oxidation: Quinazoline-4-thione derivatives can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction of quinazoline-4-thione can lead to the formation of quinazoline-4-ol derivatives.

    Substitution: The thione group in this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, bases like sodium hydride.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Quinazoline-4-ol derivatives.

    Substitution: Alkylated quinazoline derivatives.

Scientific Research Applications

2-Ethyl-4aH-quinazoline-4-thione has been explored for various scientific research applications due to its unique chemical properties:

Mechanism of Action

The mechanism of action of 2-ethyl-4aH-quinazoline-4-thione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: The compound can influence various cellular pathways, including those related to cell proliferation and apoptosis.

Properties

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

2-ethyl-4aH-quinazoline-4-thione

InChI

InChI=1S/C10H10N2S/c1-2-9-11-8-6-4-3-5-7(8)10(13)12-9/h3-7H,2H2,1H3

InChI Key

YUXKANUOLSFIAY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=S)C2C=CC=CC2=N1

Origin of Product

United States

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